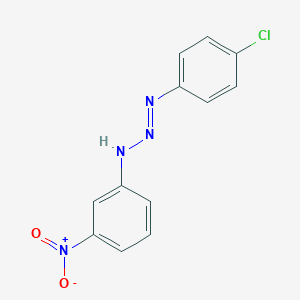
N-(2-benzoyl-4-chlorophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)furan-2-carboxamide is a chemical compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzoyl group attached to a chlorophenyl ring, which is further connected to a furan ring through an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)furan-2-carboxamide typically involves the reaction of 2-benzoyl-4-chlorophenylamine with furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the furoyl chloride, followed by the elimination of hydrochloric acid to form the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide
- N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzamide
- N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H12ClNO3 |
|---|---|
Molecular Weight |
325.7g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12ClNO3/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-11H,(H,20,22) |
InChI Key |
DYOHSZKFTCKMFZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B420438.png)
![N-{9,10-DIOXO-4-[(2,4,6-TRIMETHYLPHENYL)AMINO]-9,10-DIHYDROANTHRACEN-1-YL}-N-METHYLACETAMIDE](/img/structure/B420439.png)
![4-tert-butyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B420440.png)
![2-[2-(4-bromophenyl)vinyl]-3-{4-nitrophenyl}-4(3H)-quinazolinone](/img/structure/B420441.png)

![2-methyl-N-{2,2,2-trichloro-1-[({3-nitro-5-methoxyanilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B420447.png)


![2-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420456.png)
![4-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B420457.png)
![2-[2-(3-bromo-4-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B420459.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B420461.png)

